N-(4-chlorobenzyl)-N-cyclopropyl-N-(methylsulfonyl)glycinamide, also known by its developmental code name AMG 879, is a small molecule compound that acts as a potent and selective inhibitor of the enzyme 5-lipoxygenase activating protein (FLAP). [] It belongs to the class of oxadiazole-containing FLAP inhibitors and has been investigated for its potential therapeutic benefits in inflammatory diseases, particularly psoriasis and psoriatic arthritis. []
While the provided literature does not offer a dedicated analysis of the molecular structure of N-(4-chlorobenzyl)-N-cyclopropyl-N-(methylsulfonyl)glycinamide, it does mention that structure-guided drug design techniques were employed during its development. [] This suggests that the molecule's three-dimensional structure and its interactions with FLAP were carefully considered during the design process.
N-(4-chlorobenzyl)-N-cyclopropyl-N-(methylsulfonyl)glycinamide exerts its biological activity by selectively inhibiting FLAP. [] FLAP is an integral membrane protein essential for the biosynthesis of leukotrienes, lipid mediators involved in inflammatory responses. By inhibiting FLAP, this compound disrupts the production of leukotrienes, thus mitigating inflammation.
The provided literature highlights that N-(4-chlorobenzyl)-N-cyclopropyl-N-(methylsulfonyl)glycinamide (BI 665915) possesses an excellent cross-species drug metabolism and pharmacokinetics (DMPK) profile. [] This indicates favorable absorption, distribution, metabolism, and excretion properties across different species. Additionally, the compound is predicted to have low human clearance, suggesting a longer duration of action in the body.
The primary application of N-(4-chlorobenzyl)-N-cyclopropyl-N-(methylsulfonyl)glycinamide in scientific research is as a tool to investigate the role of FLAP and leukotrienes in inflammatory diseases. [] Specifically, it has been explored in preclinical studies for its potential in treating:
In murine ex vivo whole blood studies, N-(4-chlorobenzyl)-N-cyclopropyl-N-(methylsulfonyl)glycinamide demonstrated a dose-dependent inhibition of LTB4 production, a key leukotriene involved in inflammation. [] This finding supports its potential as an anti-inflammatory agent.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2